N,N-Dimethyl-p-phenylenediamine hemisulfate
Overview
Description
N,N-Dimethyl-p-phenylenediamine hemisulfate is an organic compound with the molecular formula C8H12N2. It is an aromatic amine primarily used as an intermediate in the production of dyes. This compound is known for its role in various redox reactions and is often utilized in spectrophotometric detection methods .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-p-phenylenediamine hemisulfate can be synthesized through the methylation of p-phenylenediamine. The reaction typically involves the use of formaldehyde and a methylating agent under acidic conditions. The process can be summarized as follows:
Starting Material:
p-PhenylenediamineMethylating Agent: Formaldehyde
Catalyst: Acidic medium (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-p-phenylenediamine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound readily forms stable radical cations, making it a useful redox indicator.
Reduction: The compound can be reduced to its corresponding amine derivatives under suitable conditions.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and iron(III) catalysts are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of radical cations and subsequent colored compounds.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-p-phenylenediamine hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in dye synthesis and as a redox indicator in various analytical methods.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for oxidative stress.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of hair dyes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-phenylenediamine hemisulfate involves its ability to undergo redox reactions. The compound forms stable radical cations upon oxidation, which can interact with various molecular targets. These interactions are crucial in its role as a redox indicator and in the detection of trace elements .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-p-phenylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-Dimethylaniline: Lacks the additional amino group present in N,N-Dimethyl-p-phenylenediamine.
N,N-Dimethyl-1,4-phenylenediamine oxalate: A salt form with different counterions.
Uniqueness
N,N-Dimethyl-p-phenylenediamine hemisulfate is unique due to its specific redox properties and its ability to form stable radical cations. This makes it particularly useful in analytical chemistry for the detection of trace elements and in the synthesis of dyes .
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12N2.H2O4S/c2*1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h2*3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKZSLRFKGZAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-98-9 (Parent) | |
Record name | N,N-Dimethyl-p-phenylenediamine hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40886385 | |
Record name | N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60160-75-0 | |
Record name | N,N-Dimethyl-p-phenylenediamine hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060160750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyl-1,4-benzenediamine, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40886385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z78747DN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.